N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide

Description

BenchChem offers high-quality N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(2,3,4,9-tetrahydro-1H-carbazol-3-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O/c1-9(17)15-10-6-7-14-12(8-10)11-4-2-3-5-13(11)16-14/h2-5,10,16H,6-8H2,1H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNJBLXBGYRYOBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1CCC2=C(C1)C3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90494196 | |

| Record name | N-(2,3,4,9-Tetrahydro-1H-carbazol-3-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90494196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60480-69-5 | |

| Record name | N-(2,3,4,9-Tetrahydro-1H-carbazol-3-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90494196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide

Introduction

N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide is a heterocyclic organic compound featuring a tetrahydrocarbazole scaffold. This structural motif is of significant interest in medicinal chemistry, as it forms the core of numerous biologically active molecules.[1] Derivatives of tetrahydrocarbazole have been explored for a range of therapeutic applications, including as agents targeting neurological disorders and for their potential anticancer properties.[2][3] An understanding of the physicochemical properties of N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide is fundamental for its development in drug discovery, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide. In light of the limited publicly available experimental data for this specific molecule, this document also furnishes detailed, field-proven experimental protocols for the determination of its key physicochemical parameters. This approach is designed to empower researchers and drug development professionals with both the available data and the practical methodologies required for a thorough characterization of this compound.

Molecular Structure and Identification

The foundational step in characterizing any chemical entity is to establish its structure and unambiguous identifiers.

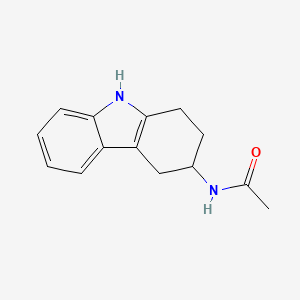

Caption: 2D Chemical Structure of the title compound.

Table 1: Compound Identification

| Identifier | Value | Source |

| IUPAC Name | N-(2,3,4,9-tetrahydro-1H-carbazol-3-yl)acetamide | [4] |

| CAS Number | 60480-69-5 | [4] |

| Molecular Formula | C₁₄H₁₆N₂O | [4] |

| Molecular Weight | 228.29 g/mol | [4] |

| InChIKey | DNJBLXBGYRYOBT-UHFFFAOYSA-N | [4] |

Computed Physicochemical Properties

While experimental data is sparse, computational models provide valuable estimations for key physicochemical properties. These predicted values are instrumental in the early stages of drug development for in silico screening and lead optimization. The following data is primarily derived from computational predictions available through the PubChem database.[4]

Table 2: Predicted Physicochemical Data

| Property | Predicted Value | Method/Source |

| XLogP3 | 2.1 | PubChem[4] |

| Boiling Point | 493.7°C at 760 mmHg | MySkinRecipes[2] |

| Hydrogen Bond Donors | 2 | PubChem[4] |

| Hydrogen Bond Acceptors | 2 | PubChem[4] |

| Rotatable Bonds | 1 | PubChem[4] |

| Topological Polar Surface Area | 44.9 Ų | PubChem[4] |

Experimental Determination of Physicochemical Properties

To address the gap in experimental data, this section provides standardized, step-by-step protocols for determining the melting point, aqueous solubility, partition coefficient (LogP), and acid dissociation constant (pKa). These methods represent the gold standard in pharmaceutical research and ensure data integrity and reproducibility.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. Pure crystalline solids typically exhibit a sharp melting range.

Protocol: Capillary Melting Point Determination [5][6]

-

Sample Preparation: Ensure the sample of N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide is completely dry and finely powdered.

-

Capillary Loading: Introduce a small amount of the powdered sample into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.

-

Rapid Heating (Optional): For an unknown compound, rapidly heat the sample to get an approximate melting range. Allow the apparatus to cool before a more precise measurement.

-

Slow Heating: Heat the sample at a controlled rate of 1-2°C per minute near the expected melting point.

-

Observation and Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is reported as T1-T2.

Caption: Workflow for Melting Point Determination.

Aqueous Solubility

Solubility is a crucial property that dictates a compound's bioavailability. The shake-flask method is a reliable technique for its determination.

Protocol: Shake-Flask Method for Aqueous Solubility [7][8]

-

Preparation: Add an excess amount of N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide to a known volume of purified water (or a relevant buffer) in a sealed container.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the mixture to stand, or centrifuge, to separate the undissolved solid from the saturated solution.

-

Sampling and Analysis: Carefully withdraw an aliquot of the clear supernatant. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The aqueous solubility is reported in units such as mg/mL or mol/L.

Partition Coefficient (LogP)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is critical for predicting its membrane permeability.

Protocol: Shake-Flask Method for LogP Determination [9][10][11][12]

-

Solvent Saturation: Pre-saturate n-octanol with water and water with n-octanol by mixing them and allowing the phases to separate.

-

Sample Preparation: Dissolve a known amount of the compound in the n-octanol phase.

-

Partitioning: Add a known volume of the aqueous phase to the n-octanol solution. Shake the mixture vigorously for a set period to allow for partitioning between the two phases.

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the n-octanol and aqueous layers.

-

Concentration Analysis: Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical technique (e.g., HPLC-UV).

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Caption: Workflow for LogP Determination.

Acid Dissociation Constant (pKa)

The pKa value indicates the strength of an acid or base and is crucial for understanding a compound's ionization state at different pH values, which affects its solubility and absorption.

Protocol: Potentiometric Titration for pKa Determination [13][14][15]

-

Instrument Calibration: Calibrate a pH meter using standard buffers.

-

Sample Preparation: Dissolve an accurately weighed amount of the compound in a suitable solvent (e.g., water or a co-solvent system if solubility is low).

-

Titration Setup: Place the solution in a thermostatted vessel with a magnetic stirrer and immerse the pH electrode.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), adding the titrant in small, precise increments.

-

Data Collection: Record the pH value after each addition of the titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region in the titration curve, or by calculating the first derivative of the curve to find the equivalence point.

Spectroscopic Characterization

-

¹H NMR: Protons on the aromatic ring of the carbazole nucleus are expected to appear in the downfield region (typically δ 7.0-8.0 ppm). The protons of the saturated cyclohexane ring will be in the aliphatic region (δ 1.5-3.0 ppm). The acetamide group will show a characteristic singlet for the methyl protons (around δ 2.0 ppm) and a signal for the NH proton, the chemical shift of which can vary depending on the solvent and concentration.

-

¹³C NMR: Aromatic carbons will resonate in the δ 110-140 ppm range. The carbonyl carbon of the acetamide group is expected around δ 170 ppm. Aliphatic carbons of the cyclohexane ring will appear in the upfield region.

-

FT-IR: The spectrum should show characteristic absorption bands for the N-H stretching of the indole and amide groups (around 3200-3400 cm⁻¹), C-H stretching of aromatic and aliphatic groups, and a strong C=O stretching for the amide carbonyl (around 1650-1680 cm⁻¹).

Synthesis and Biological Context

N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide and its analogs are typically synthesized from the corresponding 3-amino-tetrahydrocarbazole precursor, which can be obtained through multi-step reactions starting from cyclohexanone and a suitable phenylhydrazine, often involving the Fischer indole synthesis.[3][20] The final acetamide is then formed by acylation of the amino group.

The tetrahydrocarbazole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with multiple biological targets.[1] Compounds containing this core have been investigated for various activities, including as inhibitors of cholinesterase for potential use in Alzheimer's disease, and as modulators of serotonin receptors, suggesting applications in treating neurological disorders.[2][21] Furthermore, recent studies have explored the anticancer potential of novel amide and thioamide substituted tetrahydrocarbazoles.[3]

Conclusion

This technical guide has synthesized the available computational data and provided a clear pathway for the experimental determination of the key physicochemical properties of N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide. While a comprehensive experimental dataset for this specific molecule is not yet publicly available, the provided protocols offer a robust framework for researchers to generate high-quality, reproducible data. Such data is indispensable for advancing the study of this and related compounds in the fields of drug discovery and development. The combination of predictive data and standardized experimental methodologies presented herein provides a solid foundation for future research into this promising chemical entity.

References

-

Avdeef, A., Box, K., Comer, J., Hibbert, C., & Tam, K. Y. (1996). Interlaboratory Study of Log P Determination by Shake-Flask and Potentiometric Methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-13. [Link]

-

Pal, T., & Ghorai, P. K. (2018). Computational methodology for solubility prediction: Application to sparingly soluble organic/inorganic materials. The Journal of Chemical Physics, 149(5), 054501. [Link]

-

Cambridge MedChem Consulting. (n.d.). LogP/D. [Link]

-

Ciura, K., Dziomba, S., & Nowak, P. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]

-

Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications, 11(1), 5753. [Link]

-

Chemistry LibreTexts. (2025). 4.3: Melting Point Determination Procedure. [Link]

-

Protocols.io. (2024). LogP / LogD shake-flask method. [Link]

-

Comer, J. E. A. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Semantic Scholar. [Link]

-

AI Papers. (2025). Data-driven organic solubility prediction at the limit of aleatoric uncertainty. YouTube. [Link]

-

Pal, T., & Ghorai, P. K. (2017). Computational methodology for solubility prediction: Application to the sparingly soluble solutes. The Journal of Chemical Physics, 146(21), 214501. [Link]

-

University of Alberta. (n.d.). Melting point determination. [Link]

-

ACD/Labs. (n.d.). Acid Dissociation Constant Calculator | pKa Prediction Software. [Link]

-

Westlab Canada. (2023). Measuring the Melting Point. [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. [Link]

-

Mey, A. S. J. S., et al. (2021). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 121(14), 8314-8363. [Link]

-

Al-Jammal, M. K. (2021). experiment (1) determination of melting points. SlideShare. [Link]

-

Ho, J., & Coote, M. L. (2022). How to Predict the pKa of Any Compound in Any Solvent. ACS Omega, 7(20), 17094-17102. [Link]

-

Yildiz, E., & Gökçe, H. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. [Link]

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. [Link]

-

Studocu. (n.d.). Experiment-1 Aim - To determine the melting point of given solid substance. [Link]

-

Manallack, D. T. (2025). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. IDEAS/RePEc. [Link]

-

Ho, J., & Coote, M. L. (2022). How to Predict the pKa of Any Compound in Any Solvent. DiVA portal. [Link]

-

Routledge. (n.d.). Computational Approaches for the Prediction of pKa Values - 1st Edition. [Link]

-

PubChem. (n.d.). N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide. [Link]

-

Manallack, D. T. (2025). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. ResearchGate. [Link]

-

Mahdi, M. H., Dawood, A. H., & Shaheed, D. Q. (2024). Synthesis and study of antimicrobial activity of some tetrahydrocarbazole derivatives substituted with NSAID. Journal of Pharmaceutical Negative Results. [Link]

-

De Vleeschouwer, F., et al. (2009). Development of Methods for the Determination of pKa Values. PMC. [Link]

-

Laitar, D. S., et al. (2014). Spectroscopic, crystallographic, and Hirshfeld surface characterization of nine-membered-ring-containing 9-methoxy-3,4,5,6-tetrahydro-1H-benzo[b]azonine-2,7-dione and its parent tetrahydrocarbazole. IUCrData, 1(1), x140001. [Link]

-

University of Toronto. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

Yildiz, E., & Gökçe, H. (2025). Spectroscopic (FT-IR, NMR) and Computational Investigation of 2-(2-Aminoethyl)-1,2,3,4,9-Tetrahydrocarbazole: NBO, NLO, FMO, MEP Analysis. ResearchGate. [Link]

-

Laitar, D. S., et al. (2014). Spectroscopic, crystallographic, and Hirshfeld surface characterization of nine-membered-ring- containing 9-methoxy-3,4,5,6. IUCr Journals. [Link]

-

Tewari, Y. B., Miller, M. M., & Wasik, S. P. (1982). Calculation of Aqueous Solubility of Organic Compounds. Journal of Research of the National Bureau of Standards, 87(2), 155-158. [Link]

-

Tewari, Y. B., Miller, M. M., & Wasik, S. P. (1982). Calculation of Aqueous Solubility of Organic Compounds. PMC. [Link]

-

University of Calgary. (2023). Solubility of Organic Compounds. [Link]

-

Kumar, A., et al. (2015). Synthesis and evaluation of biological activity of some novel carbazole derivatives. International Journal of Pharmaceutical Sciences and Research, 6(10), 4275-4282. [Link]

-

El-Sayed, M. A. A., et al. (2021). A review on the biological potentials of carbazole and its derived products. Molecules, 26(11), 3169. [Link]

-

Gornowicz, A., et al. (2024). Synthesis and biological evaluation of novel 3,6- amide and thioamide substituted- 2,3,4,9-tetrahydro-1H-carbazoles for anti-cancer activity. PubMed. [Link]

-

Kumar, A., et al. (2012). Synthesis and evaluation of 2,3,4,9-tetrahydro-1H-carbazole derivatives as selective acetylcholinesterase inhibitors. Indian Journal of Chemistry, 51B(1), 133-140. [Link]

-

Al-Majidi, S. M. H., & Al-Quaz, A. M. N. (2010). SYNTHESIS OF SOME NEW N-SUBSTITUTED-1,2,3,4-TETRAHYDROCARBAZOLE DERIVATIVES AND STUDY THEIR BIOLOGICALACTIVITY. Al-Nahrain Journal of Science, 13(1), 26-35. [Link]

-

MySkinRecipes. (n.d.). N-(2,3,4,9-Tetrahydro-1H-carbazol-3-yl)acetamide. [Link]

-

Semantic Scholar. (2024). Design, Synthesis and Biological Exploration of Novel N-(9-Ethyl-9H-Carbazol-3-yl)Acetamide-Linked Benzofuran-1,2,4-Triazoles as. [Link]

-

Sharma, V., et al. (2015). Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review. Molecules, 20(8), 13496-13529. [Link]

Sources

- 1. N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide | 60480-69-5 | Benchchem [benchchem.com]

- 2. N-(2,3,4,9-Tetrahydro-1H-carbazol-3-yl)acetamide [myskinrecipes.com]

- 3. Synthesis and biological evaluation of novel 3,6- amide and thioamide substituted- 2,3,4,9-tetrahydro-1H-carbazoles for anti-cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide | C14H16N2O | CID 12361788 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. westlab.com [westlab.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. scribd.com [scribd.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 11. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 12. LogP / LogD shake-flask method [protocols.io]

- 13. creative-bioarray.com [creative-bioarray.com]

- 14. dergipark.org.tr [dergipark.org.tr]

- 15. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development [ideas.repec.org]

- 16. journals.iucr.org [journals.iucr.org]

- 17. researchgate.net [researchgate.net]

- 18. 1,2,3,4-Tetrahydrocarbazole(942-01-8) 1H NMR spectrum [chemicalbook.com]

- 19. journals.iucr.org [journals.iucr.org]

- 20. SYNTHESIS OF SOME NEW N-SUBSTITUTED-1,2,3,4-TETRAHYDROCARBAZOLE DERIVATIVES AND STUDY THEIR BIOLOGICALACTIVITY | Al-Nahrain Journal of Science [anjs.edu.iq]

- 21. op.niscpr.res.in [op.niscpr.res.in]

An In-depth Technical Guide to the Spectroscopic Data Analysis of N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide

Foreword: Unveiling the Molecular Architecture

In the landscape of medicinal chemistry and drug development, the tetrahydrocarbazole scaffold is a privileged structure, forming the core of numerous biologically active compounds.[1] N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide, a derivative of this important class, presents a fascinating subject for molecular characterization. Its potential biological activities, including its role as an enzyme inhibitor, necessitate a thorough understanding of its three-dimensional structure and electronic properties.[2] This guide provides a comprehensive, in-depth analysis of the spectroscopic techniques employed to elucidate and confirm the structure of this compound, written from the perspective of field-proven experience. Our focus is not merely on the data itself, but on the causal logic behind the analytical choices and the self-validating nature of a multi-spectroscopic approach.

The Strategic Imperative of Spectroscopic Analysis

Before delving into the specifics of each technique, it is crucial to understand the overarching strategy. The spectroscopic analysis of a novel or synthesized compound like N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide is a process of orthogonal verification. Each technique provides a unique piece of the structural puzzle, and their collective data should converge to an unambiguous solution. This multi-faceted approach ensures the highest level of scientific integrity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments provides a complete and unambiguous assignment of all proton and carbon signals.

The "Why" of NMR Experiment Selection

The choice of NMR experiments is a deliberate process. ¹H NMR provides the initial overview of the proton environment, while ¹³C NMR reveals the carbon skeleton. However, in a molecule of this complexity, signal overlap and ambiguity are common. Therefore, 2D NMR techniques are indispensable. COSY (Correlation Spectroscopy) identifies proton-proton coupling networks, HSQC (Heteronuclear Single Quantum Coherence) correlates protons to their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range proton-carbon couplings, which is critical for piecing together the molecular puzzle.

Expected ¹H and ¹³C NMR Data

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| 1 | ~2.8 - 3.0 | ~25 - 30 |

| 2 | ~1.9 - 2.1 | ~20 - 25 |

| 3 | ~4.0 - 4.2 | ~45 - 50 |

| 4 | ~2.6 - 2.8 | ~20 - 25 |

| 4a | - | ~110 - 115 |

| 4b | - | ~125 - 130 |

| 5 | ~7.4 - 7.6 | ~118 - 120 |

| 6 | ~7.0 - 7.2 | ~119 - 121 |

| 7 | ~7.0 - 7.2 | ~121 - 123 |

| 8 | ~7.3 - 7.5 | ~110 - 112 |

| 8a | - | ~135 - 140 |

| 9 (NH) | ~7.8 - 8.2 (broad) | - |

| Acetamide NH | ~5.8 - 6.2 | - |

| Acetamide CH₃ | ~1.9 - 2.1 | ~23 - 25 |

| Acetamide C=O | - | ~169 - 172 |

Experimental Protocol for NMR Analysis

-

Sample Preparation: Dissolve approximately 5-10 mg of N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide in 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to prevent the exchange of labile N-H protons with deuterium, allowing for their observation.

-

Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher) for optimal signal dispersion and sensitivity.[3]

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ carbons.

-

2D NMR Acquisition:

-

COSY: Acquire a gradient-enhanced COSY spectrum to establish proton-proton connectivities.

-

HSQC: Acquire a gradient-enhanced HSQC spectrum to identify one-bond proton-carbon correlations.

-

HMBC: Acquire a gradient-enhanced HMBC spectrum, optimizing the long-range coupling delay for typical 2-3 bond couplings (around 8 Hz), to establish the connectivity of quaternary carbons and piece together the molecular fragments.

-

Mass Spectrometry (MS): The Molecular Weight and Fragmentation Fingerprint

Mass spectrometry provides the crucial confirmation of the molecular weight and offers insights into the molecule's stability and fragmentation pathways.

The "Why" of Ionization Technique Selection

Electrospray ionization (ESI) is the preferred method for a molecule like N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide. It is a soft ionization technique that typically yields the protonated molecular ion [M+H]⁺ with minimal fragmentation, thus providing a clear confirmation of the molecular weight. High-resolution mass spectrometry (HRMS) is employed to determine the exact mass, which in turn confirms the elemental composition.

Expected Mass Spectrum Data

-

Molecular Formula: C₁₄H₁₆N₂O

-

Molecular Weight: 228.29 g/mol

-

Expected [M+H]⁺ Ion: m/z 229.1335 (calculated for C₁₄H₁₇N₂O⁺)

Fragmentation Analysis

Tandem mass spectrometry (MS/MS) can be used to induce fragmentation and provide further structural information. Key expected fragmentation pathways for the [M+H]⁺ ion would involve the loss of the acetamide group or cleavages within the tetrahydrocarbazole ring. Common fragmentation patterns for amides often involve McLafferty rearrangements.[5]

Table 2: Predicted Key Fragment Ions

| m/z | Proposed Fragment |

| 186 | [M+H - CH₃CONH]⁺ |

| 171 | [M+H - CH₃CONH₂]⁺ (loss of acetamide) |

| 143 | Fragmentation of the tetrahydrocarbazole ring |

Experimental Protocol for MS Analysis

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use an ESI-TOF (Time-of-Flight) or ESI-Orbitrap mass spectrometer for high-resolution mass measurements.

-

Data Acquisition: Infuse the sample solution directly into the ESI source. Acquire the mass spectrum in positive ion mode.

-

MS/MS Analysis: Select the [M+H]⁺ ion for collision-induced dissociation (CID) to obtain the MS/MS spectrum and identify the characteristic fragment ions.

Infrared (IR) Spectroscopy: The Functional Group Signature

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. For N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide, the IR spectrum will be dominated by absorptions from the N-H, C=O, and aromatic C-H bonds.

The "Why" of IR Analysis

The primary purpose of IR spectroscopy in this context is to confirm the presence of key functional groups, particularly the amide and the N-H of the carbazole ring. The position and shape of these absorption bands provide valuable structural information.

Table 3: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3300 | N-H stretch | Carbazole N-H |

| ~3250 | N-H stretch | Amide N-H |

| ~3050 | C-H stretch | Aromatic C-H |

| ~2950 | C-H stretch | Aliphatic C-H |

| ~1650 | C=O stretch | Amide I band |

| ~1550 | N-H bend | Amide II band |

| ~1450 | C=C stretch | Aromatic C=C |

Note: The exact positions of these bands can be influenced by hydrogen bonding and the physical state of the sample.

Experimental Protocol for IR Analysis

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet. The ATR method is generally preferred for its simplicity and speed.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Acquire the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum should be collected prior to sample analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The Electronic Transition Profile

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which is primarily dictated by the carbazole chromophore.

The "Why" of UV-Vis Analysis

The UV-Vis spectrum is characteristic of the conjugated system of the carbazole ring. The positions of the absorption maxima (λ_max) and their intensities are sensitive to the substitution pattern on the aromatic ring. While not as structurally informative as NMR or MS, it serves as a useful fingerprint of the chromophore. Carbazole and its derivatives typically exhibit characteristic absorption peaks around 300 nm, which are attributed to π to π* transitions of the aromatic C=C bonds.[6][7]

Table 4: Predicted UV-Vis Absorption Maxima

| Solvent | λ_max (nm) |

| Ethanol | ~235, ~255, ~290, ~330 |

| Acetonitrile | Similar to Ethanol |

Experimental Protocol for UV-Vis Analysis

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile) to an absorbance value below 1.5.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: Scan the sample over a wavelength range of approximately 200-400 nm. A baseline correction should be performed using a cuvette containing only the solvent.

Conclusion: A Cohesive and Self-Validating Analytical Narrative

The spectroscopic analysis of N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide is a prime example of how a suite of analytical techniques can be synergistically employed to build a complete and validated molecular picture. The definitive connectivity information from 2D NMR, coupled with the molecular weight confirmation from high-resolution mass spectrometry and the functional group identification from IR spectroscopy, provides an unassailable structural assignment. The UV-Vis spectrum further corroborates the presence of the carbazole chromophore. This comprehensive approach ensures the identity and purity of the compound, which is a critical prerequisite for its further investigation and potential application in drug development.

References

-

Nakano, Y., & Lupton, D. W. (n.d.). Supporting Information for Palladium[II] Catalysed C(sp3)–H Oxidation of Dimethyl Carbamoyl Tetrahydrocarbazoles. The Royal Society of Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). 1,2,3,4-Tetrahydrocarbazole. National Center for Biotechnology Information. Retrieved from [Link]

- Siddappa, B., & Prasad, K. J. R. (2004). Attempted synthesis of substituted carbazoles from 1-oxo-1,2,3,4-tetrahydro-carbazoles and 1-hydroxyimino-1,2,3,4-tetrahydrocarbazoles. Indian Journal of Chemistry - Section B, 43(1), 169-173.

- Al-Soud, Y. A., Al-Masoudi, N. A., & Ferwanah, A. E. R. S. (2024). Design, Synthesis and Biological Exploration of Novel N-(9-Ethyl-9H-Carbazol-3-yl)Acetamide-Linked Benzofuran-1,2,4-Triazoles as Anti-SARS-CoV-2 Agents: Combined Wet/Dry Approach Targeting Main Protease (M pro ), Spike Glycoprotein and RdRp. Molecules, 29(1), 12.

- Al-Hourani, B. J., Al-Zoubi, R. M., Al-Masoudi, N. A., & Al-Soud, Y. A. (2018). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. Molecules, 23(10), 2465.

- Velmurugan, R., Sekar, M., Chandramohan, A., Ramesh, P., & Ponnuswamy, M. N. (2010). 2-(1,2,3,4-Tetrahydro-9H-carbazol-1-ylidene)propanedinitrile. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2965.

- Kumar, A., Kumar, A., & Kumar, A. (2024). Tetrahydrocarbazoles as potential therapeutic agents: A review of their synthesis and biological activities. Journal of Molecular Structure, 1301, 137350.

- Kavitha, S., et al. (2020). Spectroscopic (FT-IR, NMR) and Computational Investigation of 2-(2-Aminoethyl)-1,2,3,4,9-Tetrahydrocarbazole: NBO, NLO, FMO, MEP Analysis. Journal of Molecular Structure, 1202, 127278.

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

ResearchGate. (n.d.). UV-vis spectra of carbazole-based compounds in THF of 1 Â 10-5 mol L À1. Retrieved from [Link]

- Shukla, R., Singh, P., Panini, P., & Prasad, K. J. R. (2018). Spectroscopic, crystallographic, and Hirshfeld surface characterization of nine-membered-ring-containing 9-methoxy-3,4,5,6-tetrahydro-1H-benzo[b]azonine-2,7-dione and its parent tetrahydrocarbazole. Acta Crystallographica Section C: Structural Chemistry, 74(Pt 10), 1311-1321.

- Reva, I., Lapinski, L., & Fausto, R. (2021). Structure and IR Spectra of 3(5)

-

ResearchGate. (2024). Tetrahydrocarbazoles as potential therapeutic agents: A review of their synthesis and biological activities. Retrieved from [Link]

-

NIST. (n.d.). 1H-Carbazole, 2,3,4,9-tetrahydro-. NIST Chemistry WebBook. Retrieved from [Link]

- Fun, H. K., et al. (2011). Synthesis and Characterization of N-(2,3-Dihydro-1,5-dimethyl-3-oxo- 2-phenyl-1H-pyrazol-4-yl)acetamide Hemi Acetic Acid Solvate. Asian Journal of Chemistry, 23(9), 3845-3848.

- Al-Owaedi, F. A., et al. (2021). Computational and infrared spectroscopic investigations of N-substituted carbazoles. Journal of Molecular Structure, 1228, 129759.

Sources

- 1. wjarr.com [wjarr.com]

- 2. N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide | 60480-69-5 | Benchchem [benchchem.com]

- 3. rsc.org [rsc.org]

- 4. 1,2,3,4-Tetrahydrocarbazole | C12H13N | CID 13664 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. 1H-Carbazole, 2,3,4,9-tetrahydro- [webbook.nist.gov]

A Technical Guide to the IUPAC Nomenclature of N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide

Abstract

The precise and unambiguous naming of chemical compounds is a cornerstone of scientific communication, particularly within the fields of medicinal chemistry and drug development. The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic framework that allows any scientist, regardless of their native language, to deduce the exact molecular structure from its name. This technical guide provides an in-depth deconstruction of the IUPAC nomenclature for N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide, a complex heterocyclic molecule. By dissecting the name into its constituent parts—the parent heterocycle, its state of saturation, points of attachment, and the principal functional group—this paper offers researchers and scientists a clear, logical methodology for interpreting and applying IUPAC rules to similarly complex structures.

Deconstructing the Nomenclature: A Logical Workflow

The IUPAC name N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide may appear complex, but it is constructed from a series of logical components, each describing a specific feature of the molecule. Understanding the name requires a systematic breakdown, starting from the core parent structure and progressively adding layers of modification and substitution.

The logical workflow for interpreting this name can be visualized as a hierarchical process, where the principal functional group dictates the suffix, and the more complex part of the molecule is treated as a substituent.

Figure 1: Logical deconstruction of the IUPAC name.

The Parent Heterocycle: Carbazole

The foundation of the substituent group is carbazole . Carbazole is an aromatic heterocyclic organic compound with a tricyclic structure, which consists of two six-membered benzene rings fused to a central five-membered nitrogen-containing ring.[1][2] Its structure is based on indole, with a second benzene ring fused to the 2-3 position of the indole core.[1]

Numbering the Carbazole System

According to IUPAC recommendations, the numbering of the carbazole ring system is fixed and does not follow a systematic pattern but is a retained name with a specific, established numbering scheme.[3] The numbering starts from a carbon adjacent to the nitrogen and proceeds around the outer perimeter, with the nitrogen atom assigned position 9.

Figure 2: IUPAC numbering scheme for the 9H-Carbazole parent heterocycle.

Defining Saturation and Tautomeric Form

The prefixes and descriptors preceding "carbazole" modify this parent structure significantly.

"Tetrahydro": Indicating Saturation

The prefix "tetrahydro-" indicates that four hydrogen atoms have been added to the parent carbazole structure, saturating four positions. The locants "2,3,4,9-" specify exactly which atoms have been hydrogenated.

-

Positions 2, 3, and 4 are saturated, converting one of the benzene rings into a cyclohexane ring.

-

Position 9 is saturated, meaning the nitrogen atom is now bonded to a hydrogen atom and is sp3-hybridized.

"1H-": The Role of Indicated Hydrogen

In a ring system with the maximum number of non-cumulative double bonds, it is sometimes necessary to specify where a hydrogen atom is located to define a specific isomer.[4][5] This is known as "indicated hydrogen" and is denoted by a locant followed by an italicized H.[6]

While the most common form of carbazole is 9H-carbazole, the hydrogenation at positions 2, 3, and 4 alters the double bond arrangement in the adjacent ring.[1][7] The name "2,3,4,9-tetrahydro-1H -carbazole" specifies that in this particular saturated derivative, the position that requires an indicated hydrogen to define the double bond placement is now at locant 1.[8][9]

| Component | Meaning |

| 2,3,4,9- | Locants specifying the positions of hydrogenation. |

| Tetra | A multiplier indicating four added hydrogen atoms. |

| hydro | A prefix denoting the addition of hydrogen (saturation). |

| 1H- | Indicated hydrogen specifying the location of a saturated atom needed to define the double bond arrangement in the modified ring system. |

| Table 1: Breakdown of the saturation and isomeric descriptors. |

Defining the Substituent and Attachment Point

The modified carbazole structure is not the main molecule but rather a substituent attached to another functional group.

The "-YL" Suffix

In IUPAC nomenclature, the suffix "-yl" is used to denote a substituent group that is formed by the removal of one hydrogen atom from a parent compound.[10][11][12] Therefore, "2,3,4,9-tetrahydro-1H-carbazolyl " refers to the entire tetrahydrocarbazole moiety as a substituent group.

The "3-" Locant

The prefix "3-" immediately preceding "-YL" is the locant that indicates the point of attachment. This means the tetrahydrocarbazole substituent is connected to the main part of the molecule via the carbon atom at position 3.

The Principal Functional Group: Acetamide

The end of the name, "acetamide" , denotes the principal functional group, which gives the molecule its base name.

The "N-" Locant

Amides are derivatives of carboxylic acids where the hydroxyl group is replaced by an amine. "Acetamide" is derived from acetic acid. When substituents are attached to the nitrogen atom of an amide, their position is indicated with the locant N- .[13] This distinguishes them from substituents on the carbon chain.[14]

In this case, "N-" signifies that the entire (2,3,4,9-Tetrahydro-1H-carbazol-3-YL) group is covalently bonded to the nitrogen atom of the acetamide functional group.

Assembling the Final Structure

By combining all the decoded components, we can construct the final molecule with confidence:

-

Start with the principal group: Acetamide (CH₃-CO-NH₂).

-

Identify the substituent: The (2,3,4,9-Tetrahydro-1H-carbazol-3-YL) group.

-

Determine the attachment point: The "N-" locant indicates the substituent is attached to the nitrogen of the acetamide.

-

Construct the substituent:

-

Begin with the carbazole ring system.

-

Saturate positions 2, 3, 4, and 9 with hydrogen atoms.

-

Ensure the double bond structure is consistent with a hydrogen at position 1 (1H).

-

Identify position 3 as the point of attachment to the acetamide's nitrogen atom.

-

This systematic process leads to the final, unambiguous structure.

Figure 3: The complete molecular structure with key components annotated.

Conclusion

The IUPAC nomenclature system, while appearing daunting for complex molecules, is a deeply logical and systematic language. By understanding the role of parent structures, prefixes, suffixes, and locants, researchers can accurately translate a chemical name into a precise two-dimensional structure. The deconstruction of N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide serves as a practical demonstration of this process, highlighting the importance of a step-by-step approach to interpretation. This analytical skill is indispensable for professionals in chemistry, ensuring clarity, avoiding ambiguity, and fostering effective global scientific collaboration.

References

- International Union of Pure and Applied Chemistry. (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (P-66.1.1.4.1 N-Substituted Primary Amides). Royal Society of Chemistry.

- IUPAC. Compendium of Chemical Terminology, 2nd ed. (the "Gold Book"). (1997). Online corrected version: (2006–) "indicated hydrogen".

- ResearchGate. (2020). Indicated hydrogens in heterocyclic compounds - nomenclature? Discussion.

- Wikipedia. IUPAC nomenclature of organic chemistry.

- Benchchem. N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide.

- ACD/Labs. Rule B-3. Fused Heterocyclic Systems.

- PubChem. N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide. National Center for Biotechnology Information.

- Fiveable. -yl Definition - Organic Chemistry Key Term.

- University of Calgary. Nomenclature of Amides. Department of Chemistry.

- Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature.

- ACD/Labs. R-1.3 INDICATED HYDROGEN.

- Wikipedia. Tetrahydrocarbazole.

- YouTube. (2025). What Is YL In Organic Chemistry? Chemistry For Everyone.

- Wikipedia. Carbazole.

- PubChem. 1,2,3,4-Tetrahydrocarbazole. National Center for Biotechnology Information.

- OpenOChem Learn. Carbazole.

- PubChem. 9H-Carbazole. National Center for Biotechnology Information.

- ACD/Labs. Table 23 Heterocyclic parent hydrides.

- NIST. 1H-Carbazole, 2,3,4,9-tetrahydro-. NIST Chemistry WebBook.

- Chemistry LibreTexts. (2023). Nomenclature of Amides.

- Leah4sci. (2014). Organic Chemistry IUPAC Nomenclature Demystified With A Simple Puzzle Piece Approach.

- Chemistry LibreTexts. (2024). 2.2: Nomenclature of Alkanes.

Sources

- 1. Carbazole - Wikipedia [en.wikipedia.org]

- 2. Carbazole | OpenOChem Learn [learn.openochem.org]

- 3. acdlabs.com [acdlabs.com]

- 4. goldbook.iupac.org [goldbook.iupac.org]

- 5. goldbook.iupac.org [goldbook.iupac.org]

- 6. acdlabs.com [acdlabs.com]

- 7. Carbazole | C12H9N | CID 6854 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1,2,3,4-Tetrahydrocarbazole | C12H13N | CID 13664 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 1H-Carbazole, 2,3,4,9-tetrahydro- [webbook.nist.gov]

- 10. fiveable.me [fiveable.me]

- 11. youtube.com [youtube.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

An In--Depth Technical Guide to the Molecular Structure and Conformation of N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide

Abstract: This technical guide provides a comprehensive analysis of the molecular architecture and conformational dynamics of N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide, a heterocyclic compound of significant interest in medicinal chemistry. The document delineates its synthesis, detailed spectroscopic characterization, and three-dimensional structure, integrating experimental data with computational modeling. We explore the causality behind methodological choices, from synthetic strategy to analytical techniques, to provide researchers, scientists, and drug development professionals with a robust understanding of this molecule's properties. The guide elucidates the compound's potential as a therapeutic agent, particularly as a butyrylcholinesterase (BChE) inhibitor and CRTH2 receptor antagonist, grounding its structural features in the context of its biological activity.

Introduction to the Molecular Architecture

N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide is a complex organic molecule built upon a tricyclic tetrahydrocarbazole core. Its structure is a hybrid of a rigid aromatic indole system and a flexible, saturated cyclohexane ring, which imparts unique physicochemical properties crucial for its biological interactions.

Core Scaffold: The Tetrahydrocarbazole Framework

The foundational structure is 2,3,4,9-tetrahydro-1H-carbazole. This scaffold consists of three fused rings: a benzene ring, a pyrrole ring (which together form the indole moiety), and a partially saturated six-membered cyclohexane ring. The aromatic indole portion provides a planar surface capable of π-π stacking and other non-covalent interactions, while the non-planar, saturated ring introduces conformational flexibility. This flexibility is a critical determinant of how the molecule binds to biological targets. In related structures, this cyclohexene ring is known to adopt a half-chair conformation to minimize steric strain.[1][2][3]

Key Functional Groups and Properties

The molecule is defined by an acetamide group (-NHC(O)CH₃) covalently bonded to the 3-position of the tetrahydrocarbazole core. This functional group introduces a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), significantly influencing the molecule's polarity, solubility, and ability to interact with protein active sites.

| Property | Value | Source |

| IUPAC Name | N-(2,3,4,9-tetrahydro-1H-carbazol-3-yl)acetamide | [4] |

| Molecular Formula | C₁₄H₁₆N₂O | [4] |

| Molecular Weight | 228.29 g/mol | [4] |

| CAS Number | 60480-69-5 | [4] |

Significance in Medicinal Chemistry

Tetrahydrocarbazole derivatives are prevalent in biologically active indole alkaloids and have been explored extensively as therapeutic agents.[2] N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide, in particular, has been investigated for its role in treating neurodegenerative diseases due to its potential to inhibit butyrylcholinesterase (BChE), an enzyme implicated in the progression of Alzheimer's disease. Furthermore, its derivatives have shown promise as antagonists for the CRTH2 receptor, a target for treating allergic conditions like asthma.

Synthesis and Spectroscopic Validation

The synthesis of the title compound is a multi-step process that relies on established organic chemistry reactions. The validation of its structure is a self-validating system, where data from orthogonal spectroscopic techniques converge to confirm the molecular identity.

Synthetic Pathway

The construction of the tetrahydrocarbazole scaffold is most commonly achieved via the Fischer indole synthesis. This acid-catalyzed reaction involves the cyclization of a phenylhydrazine with a ketone, in this case, cyclohexanone, to form the core ring system.[2][5] The subsequent introduction of the acetamide group at the 3-position typically involves the reduction of a nitro group or another precursor to an amine, followed by acetylation. A representative final step involves reacting 2,3,4,9-tetrahydro-1H-carbazol-3-amine with acetyl chloride or acetic anhydride in the presence of a non-nucleophilic base.

Experimental Protocol: Acetylation of 2,3,4,9-tetrahydro-1H-carbazol-3-amine

Causality: This protocol is chosen for its high efficiency and straightforward purification. Acetyl chloride is a highly reactive acylating agent, and a base like triethylamine is used to neutralize the HCl byproduct, driving the reaction to completion. Dichloromethane is an excellent solvent as it is relatively inert and dissolves the reactants while being easy to remove post-reaction.

-

Dissolution: Dissolve 2,3,4,9-tetrahydro-1H-carbazol-3-amine (1.0 eq) in anhydrous dichloromethane (DCM).

-

Base Addition: Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Acylation: Add acetyl chloride (1.1 eq) dropwise to the stirred solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress with Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Separate the organic layer and extract the aqueous layer twice with DCM.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Spectroscopic Characterization

The identity and purity of the synthesized N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide are confirmed by a combination of NMR, IR, and Mass Spectrometry.

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2,3,4,9-Tetrahydro-1H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-{N-[(2,3,4,9-Tetrahydro-1H-carbazol-3-yl)methyl]methylsulfonamido}ethyl methanesulfonate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide | C14H16N2O | CID 12361788 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

The Enduring Scaffold: A Technical Guide to the Discovery and History of Tetrahydrocarbazole Compounds

Abstract

The 1,2,3,4-tetrahydrocarbazole (THCz) framework represents a privileged heterocyclic scaffold that is a cornerstone of medicinal chemistry and natural product synthesis.[1] This tricyclic structure, consisting of a pyrrole ring fused to a benzene and a cyclohexane ring, is prevalent in a vast array of biologically active compounds.[1][2] This guide provides an in-depth exploration of the seminal discoveries, the evolution of synthetic methodologies, and the ever-expanding pharmacological significance of tetrahydrocarbazoles. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the causal-driven advancements in the field, from foundational cyclization reactions to modern catalytic systems, providing both historical context and practical, field-proven insights.

The Genesis: Early Investigations and Foundational Syntheses

The story of tetrahydrocarbazole is intrinsically linked to the broader history of carbazole chemistry. The first significant breakthrough in synthesizing the THCz core is credited to the Borsche–Drechsel cyclization . This acid-catalyzed reaction, initially reported by Drechsel and later refined by W. Borsche in 1908, involves the rearrangement of a cyclohexanone arylhydrazone to form the tricyclic tetrahydrocarbazole system.[2][3]

The reaction proceeds via the intramolecular cyclization of the phenylhydrazone of cyclohexanone under strong acidic conditions.[2][3] While historically significant, this method often required harsh conditions, which limited its applicability to substrates with sensitive functional groups.

Diagram 1: The Borsche-Drechsel Cyclization

Caption: The foundational Borsche-Drechsel cyclization reaction.

A Paradigm Shift: The Fischer Indole Synthesis

The most pivotal and enduring method for constructing the tetrahydrocarbazole scaffold is the Fischer indole synthesis , first developed by Emil Fischer in 1883.[2][3] This reaction is not only the most common method for THCz synthesis but also one of the most important reactions in heterocyclic chemistry.[1][2] Its power lies in its versatility and the ready availability of its starting materials: an arylhydrazine and a ketone, which for the parent THCz is cyclohexanone.[2]

The causality behind this reaction's success is a sophisticated mechanistic pathway. The acid catalyst is not merely an additive; it is essential for two key transformations: first, to facilitate the tautomerization of the initially formed hydrazone into a crucial enamine intermediate, and second, to promote the subsequent, irreversible[3][3]-sigmatropic rearrangement, which is the core bond-forming step. The loss of ammonia and subsequent aromatization drives the reaction to completion, yielding the stable indole ring system.

Diagram 2: Mechanism of the Fischer Indole Synthesis for THCz

Caption: Key mechanistic steps of the Fischer indole synthesis.

Experimental Protocol: Classic Synthesis of 1,2,3,4-Tetrahydrocarbazole

This protocol is a self-validating system, representing a standard and reliable application of the Fischer indole synthesis. The choice of glacial acetic acid serves as both a solvent and a catalyst, providing the necessary acidic environment for the reaction to proceed efficiently.

Diagram 3: Experimental Workflow

Caption: Standard laboratory workflow for THCz synthesis.

Step-by-Step Methodology

-

Objective: To synthesize 1,2,3,4-Tetrahydrocarbazole from phenylhydrazine and cyclohexanone.

-

Materials:

-

Phenylhydrazine (1.0 eq)

-

Cyclohexanone (1.05 eq)

-

Glacial Acetic Acid

-

Methanol or Ethanol (for recrystallization)

-

Sodium Bicarbonate solution (saturated)

-

Ethyl Acetate

-

Anhydrous Magnesium Sulfate

-

-

Procedure:

-

To a round-bottom flask equipped with a reflux condenser, add phenylhydrazine.

-

Slowly add cyclohexanone to the flask. An exothermic reaction may be observed.

-

Add glacial acetic acid to the mixture. The volume should be sufficient to dissolve the reactants upon heating.

-

Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the cooled mixture into a beaker of cold water. A solid precipitate of crude THCz should form.

-

If the mixture remains oily, carefully neutralize with a saturated solution of sodium bicarbonate until effervescence ceases. This will precipitate the product.

-

Collect the crude solid by vacuum filtration and wash thoroughly with water.

-

For further purification, the crude product can be dissolved in a suitable organic solvent like ethyl acetate, washed with water and brine, and dried over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure.

-

Recrystallize the resulting solid from hot methanol or ethanol to yield pure 1,2,3,4-tetrahydrocarbazole as crystalline needles.

-

-

Expected Yield: 85-95%.[3]

The Evolution of Synthesis: Modern Methods and Catalysis

While the Fischer synthesis remains a workhorse, the demands of modern chemistry—milder conditions, higher efficiency, and greater substrate scope—have driven significant innovation. Researchers have developed numerous modifications to improve the synthesis of the THCz core.

The key insight driving these advancements is that the rate-limiting steps of the Fischer synthesis can be accelerated by catalysts that more effectively promote either enamine formation or the sigmatropic rearrangement.

-

Microwave-Assisted Synthesis: The application of microwave irradiation provides rapid and uniform heating, dramatically reducing reaction times from hours to minutes and often increasing yields.[2][3] For instance, using K-10 montmorillonite clay as a solid acid catalyst under microwave irradiation can yield THCz in just 3 minutes with a 96% yield.[2]

-

Solid Acid Catalysts: The use of heterogeneous catalysts like zeolites (e.g., H-ZSM-5, H-beta) and clays simplifies product work-up, as the catalyst can be easily filtered off.[3] These catalysts provide an acidic surface that facilitates the reaction, often with high selectivity.[3]

-

Lewis Acids and Other Catalysts: A variety of other catalysts, including ceric ammonium nitrate (CAN), zinc chloride, and p-toluenesulfonic acid (p-TSA), have been successfully employed to drive the reaction under milder conditions with excellent yields (85-95%).[2][3]

-

Ionic Liquids: Using ionic liquids like 1-butyl-3-methylimidazolium tetrafluoroborate [bmim(BF4)] provides a non-volatile and recyclable reaction medium, aligning with the principles of green chemistry.[2]

Table 1: Comparison of Selected Synthetic Methods for 1,2,3,4-Tetrahydrocarbazole

| Method/Catalyst | Starting Materials | Key Conditions | Yield (%) | Reference |

| Classic Fischer | Phenylhydrazine, Cyclohexanone | Glacial Acetic Acid, Reflux | ~95% | [3] |

| K-10 Montmorillonite Clay | Phenylhydrazine, Cyclohexanone | Microwave (600W), 3 min, Methanol | 96% | [2] |

| Zeolites (e.g., H-beta) | Arylhydrazines, Cyclohexanone | Acetic Acid, Conventional Heating | 35-69% | [3] |

| Ceric Ammonium Nitrate (CAN) | Phenylhydrazine HCl, Cyclohexanone | Room Temperature | 85-95% | [3] |

| p-Toluene Sulfonic Acid | Phenylhydrazine, Cyclohexanone | Microwave (600W), 3 min | 91-93% | [2] |

| Ionic Liquid [bmim(BF4)] | Phenylhydrazine, Cyclohexanone | Conventional Heating | 29-49% | [2] |

Pharmacological Significance: A Privileged Scaffold in Drug Discovery

The sustained interest in tetrahydrocarbazoles is driven by their profound and diverse biological activities. The rigid, tricyclic structure provides an ideal framework for interacting with a variety of biological targets. This scaffold is found in numerous natural products and has been extensively utilized in the development of synthetic therapeutic agents.[1][2]

The THCz core has been identified as a key pharmacophore in compounds exhibiting a wide spectrum of activities, including:

-

Anticancer: Derivatives have shown cytotoxic effects against various cancer cell lines.[1][2]

-

Anti-Alzheimer's: Certain THCz compounds have been identified as multifactorial drug candidates for treating Alzheimer's disease.[1][2]

-

Antimicrobial & Antifungal: The scaffold is integral to compounds designed to combat bacterial and fungal infections.[1][2]

-

Anti-inflammatory: Tetrahydrocarbazoles have been explored as potential COX-2 inhibitors.[2]

-

CNS Activity: The structure is found in molecules developed for antipsychotic and antiemetic applications.[1][2]

-

Metabolic Diseases: Novel derivatives have been evaluated as potential hypoglycemic and hypolipidemic agents.[1][2]

The versatility of the THCz core allows for substitution at various positions, enabling medicinal chemists to fine-tune the steric and electronic properties of the molecule to optimize potency and selectivity for specific biological targets.

Conclusion and Future Outlook

From its discovery through classical cyclization reactions to its synthesis via modern, highly efficient catalytic methods, the 1,2,3,4-tetrahydrocarbazole scaffold has demonstrated enduring importance in chemical science. The historical journey, dominated by the ingenuity of the Fischer indole synthesis, has paved the way for a vast library of derivatives. The proven track record of this "privileged structure" in modulating diverse biological pathways ensures that it will remain a high-priority target for synthetic chemists and a valuable template for drug development professionals for the foreseeable future. Future efforts will likely focus on developing enantioselective syntheses and further expanding the chemical space of THCz derivatives through late-stage functionalization to uncover novel therapeutic agents.

References

-

Kumar, N., Kumar, V., & Chowdhary, Y. (2022). A review on synthesis methods of tricyclic 1,2,3,4-tetrahydrocarbazoles. World Journal of Advanced Research and Reviews, 13(1), 160–171. [Link]

-

Chaudhari, A., & Patil, P. (2024). Tetrahydrocarbazoles as potential therapeutic agents: A review of their synthesis and biological activities. World Journal of Advanced Research and Reviews, 21(3), 2127–2135. [Link]

-

Kumar, N., Kumar, V., & Chowdhary, Y. (2022). A review on synthesis methods of tricyclic 1,2,3,4-tetrahydrocarbazoles. ResearchGate. [Link]

-

Organic Syntheses. (2002). 1,2,3,4-TETRAHYDROCARBAZOLE. Organic Syntheses Procedure, 78, 23. [Link]

Sources

"biological activity of N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide"

An In-Depth Technical Guide to the Biological Activity of N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide

Authored by a Senior Application Scientist

Abstract

The 1,2,3,4-tetrahydrocarbazole (THCz) scaffold represents a "privileged structure" in medicinal chemistry, forming the core of numerous naturally occurring and synthetic compounds with significant pharmacological properties.[1][2] This guide focuses on a specific derivative, N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide (CAS: 60480-69-5), a molecule of growing interest for its potential therapeutic applications. We will delve into its known biological activities, explore its potential mechanisms of action, and provide detailed, field-proven experimental protocols for its evaluation. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive technical understanding of this compound's pharmacological profile.

| Compound Identifier | Value |

| IUPAC Name | N-(2,3,4,9-tetrahydro-1H-carbazol-3-yl)acetamide[3] |

| Molecular Formula | C₁₄H₁₆N₂O[3] |

| Molecular Weight | 228.29 g/mol [3] |

| CAS Number | 60480-69-5[3][4] |

Introduction to the Tetrahydrocarbazole Scaffold

The THCz framework is a tricyclic aromatic structure renowned for its versatile biological properties.[5] Derivatives of this scaffold have been extensively investigated and have demonstrated a wide spectrum of activities, including anticancer, neuroprotective, anti-inflammatory, and antimicrobial effects.[1][5][6] The unique three-dimensional shape and electronic properties of the THCz core allow it to interact with a variety of biological targets, making it a fertile ground for the development of novel therapeutic agents. The synthesis of the THCz core is most commonly achieved through the Fischer indole synthesis, a reliable and adaptable method that allows for the introduction of various substituents to modulate biological activity.[1][7]

N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide is synthesized by functionalizing the THCz core, typically through the acetylation of 2,3,4,9-tetrahydro-1H-carbazol-3-amine with reagents like acetyl chloride or acetic anhydride.[7] This modification leads to a compound with a distinct pharmacological profile, meriting specific investigation.

Pharmacological Profile and Potential Therapeutic Applications

Based on its structural class and preliminary research, N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide is implicated in several key therapeutic areas.

Neuroprotective and Neuromodulatory Activity

The nervous system is a primary target for many THCz derivatives. This compound shows potential in modulating neurological pathways, particularly in the context of neurodegenerative diseases and mood disorders.

-

Butyrylcholinesterase (BChE) Inhibition: The compound has been investigated as a potential inhibitor of BChE.[7] This enzyme, alongside acetylcholinesterase (AChE), is responsible for the breakdown of the neurotransmitter acetylcholine. In neurodegenerative conditions like Alzheimer's disease, inhibiting these enzymes can increase acetylcholine levels, offering symptomatic relief. The selective inhibition of BChE over AChE is an area of active research for developing therapies with potentially fewer side effects.[8]

-

Serotonin Receptor Modulation: The structural similarity of the carbazole core to serotonin suggests that its derivatives may interact with serotonin receptors.[9] This interaction could underpin potential antidepressant and neuroprotective effects, making it a candidate for further investigation in mood and anxiety disorders.

Caption: Cholinergic synapse showing BChE inhibition.

Anti-inflammatory and Anti-allergic Activity

Chronic inflammation is a hallmark of many diseases. The THCz scaffold has been associated with anti-inflammatory properties, and this specific derivative presents a unique angle for investigation.

-

CRTH2 Receptor Antagonism: Research suggests that derivatives of this compound may act as antagonists for the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2).[7] The CRTH2 receptor is involved in allergic inflammatory responses, such as those seen in asthma and allergic rhinitis. By blocking this receptor, the compound could prevent the migration and activation of inflammatory cells, thereby reducing allergic symptoms.

-

General Anti-inflammatory Potential: Many acetamide-containing compounds have demonstrated the ability to inhibit inflammation-related cytokines and reactive oxygen species (ROS), suggesting a broader anti-inflammatory potential that warrants investigation for this molecule.[10]

Caption: Simplified anti-inflammatory mechanism of action.

Potential Anticancer and Anticonvulsant Activities

While less specifically documented for this exact molecule, the broader family of THCz derivatives has shown promise in oncology and neurology.

-

Anticancer: Various THCz derivatives have demonstrated cytotoxic activity against cancer cell lines, making this a logical area for screening.[1][6][11] The mechanism often involves inducing DNA damage and disrupting mitochondrial function, leading to apoptosis.[11]

-

Anticonvulsant: Given the neuroactive properties of the scaffold, evaluating anticonvulsant activity is a rational step. Standard screening models can determine if the compound prevents seizure propagation or raises the seizure threshold.[12]

Experimental Protocols for Biological Evaluation

To rigorously assess the biological activity of N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide, a tiered approach of in vitro and in vivo assays is required. The following protocols are foundational for characterizing its pharmacological profile.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

Causality: Before assessing therapeutic efficacy, it is crucial to determine the compound's inherent toxicity to cells.[13][14] The MTT assay is a colorimetric method that measures cellular metabolic activity, which serves as an indicator of cell viability.[15][16] This allows for the calculation of the IC₅₀ (half-maximal inhibitory concentration), a critical parameter for dosing in subsequent functional assays.

Methodology:

-

Cell Culture: Plate a suitable cell line (e.g., HEK293 for general toxicity, or a cancer cell line like MCF-7 for anticancer screening) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours to allow for cell attachment.

-

Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

-

Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include wells with medium-only (negative control) and a known cytotoxic agent (positive control).

-

Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan.

-

Solubilization: Add 100 µL of solubilization solution (e.g., acidic isopropanol or DMSO) to each well to dissolve the formazan crystals.

-

Data Acquisition: Read the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the negative control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value.

Caption: Standard workflow for an MTT cytotoxicity assay.

Protocol 2: Evaluation of Anti-inflammatory Activity (In Vitro)

Causality: This protocol quantifies the compound's ability to suppress the production of key inflammatory mediators. Lipopolysaccharide (LPS) is used to mimic a bacterial infection in macrophages (like the RAW 264.7 cell line), triggering a strong inflammatory response, including the production of nitric oxide (NO) and cytokines like TNF-α and IL-6.[16][17] Measuring the reduction of these mediators in the presence of the compound provides a direct indication of its anti-inflammatory potential.

Methodology:

-

Cell Culture: Plate RAW 264.7 macrophages in a 24-well plate and grow to ~80% confluency.

-

Pre-treatment: Treat the cells with non-toxic concentrations of N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide (determined from the MTT assay) for 1-2 hours.

-

Inflammatory Challenge: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include control groups: untreated cells, cells with LPS only, and cells with the compound only.

-

Supernatant Collection: After incubation, collect the cell culture supernatant for analysis.

-

Nitric Oxide (NO) Measurement (Griess Assay):

-

Mix 50 µL of the supernatant with 50 µL of Griess Reagent A (sulfanilamide solution).

-

Incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (NED solution).

-

Incubate for another 10 minutes. A pink/magenta color will develop.

-

Measure absorbance at 540 nm. Quantify NO concentration using a sodium nitrite standard curve.

-

-

Cytokine Measurement (ELISA):

-

Analysis: Compare the levels of NO, TNF-α, and IL-6 in the compound-treated group to the "LPS only" group to determine the percentage of inhibition.

Protocol 3: Assessment of Anticonvulsant Activity (In Vivo)

Causality: In vivo models are essential for evaluating a compound's effect on the complex neuronal circuitry of the central nervous system. The Maximal Electroshock (MES) and subcutaneous Pentylenetetrazol (scPTZ) tests are the two most widely used "gold standard" screening models in the search for new antiepileptic drugs.[12][19] The MES test identifies compounds that prevent the spread of seizures, while the scPTZ test detects compounds that can raise the seizure threshold.[12][19] Success in these models can indicate potential efficacy against different types of human epilepsy.

Methodology (Conceptual Workflow):

-

Animal Model: Use adult male mice or rats.

-

Compound Administration: Administer the test compound via an appropriate route (e.g., intraperitoneal injection) at various doses. Include a vehicle control group and a positive control group (e.g., Phenytoin for MES, Ethosuximide for scPTZ).

-

Time to Peak Effect: Allow sufficient time for the compound to be absorbed and reach its peak effect in the brain (typically 30-60 minutes).

-

Seizure Induction:

-

MES Test: Apply a brief electrical stimulus (e.g., 50 mA for 0.2s in mice) via corneal or ear-clip electrodes. The endpoint is the presence or absence of tonic hind-limb extension. Protection is defined as the abolition of this endpoint.

-

scPTZ Test: Administer a subcutaneous injection of PTZ at a dose that reliably induces clonic seizures in control animals (e.g., 85 mg/kg in mice). Observe the animals for 30 minutes. Protection is defined as the absence of clonic seizures lasting for at least 5 seconds.

-

-

Neurotoxicity Assessment: Concurrently assess for any signs of motor impairment or toxicity using a test like the rotarod test. This helps to ensure that the observed anticonvulsant effect is not simply due to sedation or motor deficit.

-

Data Analysis: Calculate the ED₅₀ (median effective dose) for each test, which is the dose required to protect 50% of the animals from the induced seizure.

Caption: Decision workflow for in vivo anticonvulsant screening.

Conclusion and Future Directions

N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide is a promising compound rooted in the pharmacologically rich tetrahydrocarbazole scaffold. Existing evidence points towards potential applications in neurodegenerative disorders (via BChE inhibition) and allergic inflammatory conditions (via CRTH2 antagonism).[7] Furthermore, its structural class suggests that screening for anticancer and anticonvulsant activities is a scientifically sound endeavor.

Future research should focus on:

-

Mechanism of Action Studies: Elucidating the precise binding kinetics and molecular interactions with targets like BChE and the CRTH2 receptor.

-

Structure-Activity Relationship (SAR): Synthesizing and testing analogs to optimize potency and selectivity and to reduce potential toxicity.

-

Broader Screening: Evaluating the compound against other known biological activities of the THCz class, such as antimicrobial or hypoglycemic effects.[5][20]

-

Advanced In Vivo Models: Should initial screening prove successful, progressing to more complex disease models (e.g., transgenic models of Alzheimer's disease or chronic inflammation models) will be critical for preclinical validation.

This guide provides the foundational knowledge and experimental framework necessary for a thorough investigation into the biological activities of this intriguing molecule, paving the way for its potential development as a novel therapeutic agent.

References

-

Life Science Applications. Cytotoxicity Assays. Available from: [Link]

-

ResearchGate. (PDF) Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Available from: [Link]

-

Alfa Cytology. In Vitro Cytotoxicity Assay. Available from: [Link]

-

Kosheeka. In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Available from: [Link]

-

International Journal of Pharmaceutical and Bio-Medical Science. Tetrahydrocarbazoles as potential therapeutic agents: A review of their synthesis and biological activities. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Therapeutic Potential of Tetrahydrocarbazole Derivatives in Drug Discovery. Available from: [Link]

-

PubChem. N-(2,3,4,9-Tetrahydro-1H-carbazol-3-YL)acetamide. Available from: [Link]

-

PubMed Central (PMC). Modern Methods for Analysis of Antiepileptic Drugs in the Biological Fluids for Pharmacokinetics, Bioequivalence and Therapeutic Drug Monitoring. Available from: [Link]

-

ResearchGate. Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches. Available from: [Link]

-

Indian Journal of Pharmacology. METHODS AND CONSIDERATIONS FOR EXPERIMENTAL EVALUATION OF ANTIEPILEPTIC DRUGS. Available from: [Link]

-

A-Star Singapore. Methodical Approaches: The Science Behind Anti-Inflammatory Assays of Plant Extracts. Available from: [Link]

-

ResearchGate. Therapeutic Assays for the Identification and Characterization of Antiepileptic and Antiepileptogenic Drugs | Request PDF. Available from: [Link]

-

PubMed. Design, synthesis and evaluation of tetrahydrocarbazole derivatives as potential hypoglycemic agents. Available from: [Link]

-

Bentham Science Publishers. A Comprehensive Overview of the Synthesis of Tetrahydrocarbazoles and its Biological Properties. Available from: [Link]

-

ResearchGate. Synthesis of carbazole acetamide derivatives. Conditions and reagents:.... Available from: [Link]

-

PubMed Central (PMC). Discovery and evaluation of novel anti-inflammatory derivatives of natural bioactive curcumin. Available from: [Link]

-

PubMed Central (PMC). Synthesis, Anti-Inflammatory Activity, and In Silico Study of Novel Diclofenac and Isatin Conjugates. Available from: [Link]

-